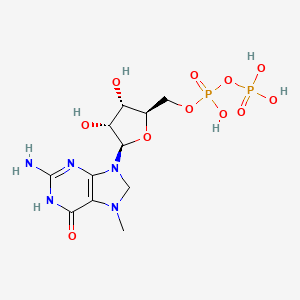

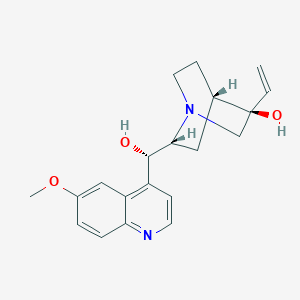

Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a biochemical compound extensively utilized in the biomedical industry . It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections . It is also being investigated for its therapeutic potential against Alzheimer’s and Parkinson’s diseases .

Physical And Chemical Properties Analysis

The physical and chemical properties of Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose are available in databases like PubChem . It has a molecular weight of 351.4 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 8 .Aplicaciones Científicas De Investigación

Synthesis of Chitobiose Derivatives

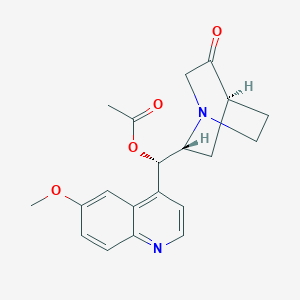

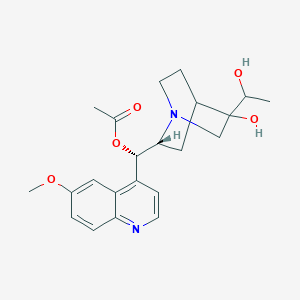

This compound is used in the synthesis of chitobiose derivatives . Controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside gives a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives . This process is crucial in the preparation of di-N-acetyl-alpha-chitobiosyl phosphate .

Inhibitor of Human OGA and HexB Enzymes

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is used in the synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones, which are potent nanomolar competitive inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA, GH84) and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .

Biomedical Industry Applications

This compound is extensively utilized in the biomedical industry . It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections .

Research on Escherichia coli

The compound has been used in research to investigate the ability of Escherichia coli to grow on a series of acetylated and glycosylated compounds . It is surmised that E. coli maintains low levels of nonspecific esterase activity .

Direcciones Futuras

Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is being investigated for its therapeutic potential against Alzheimer’s and Parkinson’s diseases . Beyond neurodegenerative disorders, this compound’s potential as a cancer cell inhibitor is also being explored . These investigations suggest promising future directions for this compound.

Mecanismo De Acción

Target of Action

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a biochemical compound extensively utilized in the biomedical industry . It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections .

Mode of Action

It is known to exhibit exceptional antimicrobial properties , suggesting that it may interact with microbial cells to inhibit their growth or proliferation.

Biochemical Pathways

Given its antimicrobial properties , it is likely that this compound interferes with essential metabolic pathways in bacteria and fungi, thereby inhibiting their growth and proliferation.

Result of Action

Given its antimicrobial properties , it can be inferred that this compound likely results in the inhibition of microbial growth and proliferation.

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZBCUVUJQCHIM-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.